Dixyrazine

Catalog No.
S599713
CAS No.
2470-73-7
M.F
C24H33N3O2S
M. Wt
427.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dixyrazine

CAS Number

2470-73-7

Product Name

Dixyrazine

IUPAC Name

2-[2-[4-(2-methyl-3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethoxy]ethanol

Molecular Formula

C24H33N3O2S

Molecular Weight

427.6 g/mol

InChI

InChI=1S/C24H33N3O2S/c1-20(18-26-12-10-25(11-13-26)14-16-29-17-15-28)19-27-21-6-2-4-8-23(21)30-24-9-5-3-7-22(24)27/h2-9,20,28H,10-19H2,1H3

InChI Key

MSYUMPGNGDNTIQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

dixyrazine, Esucos

Canonical SMILES

CC(CN1CCN(CC1)CCOCCO)CN2C3=CC=CC=C3SC4=CC=CC=C42

The exact mass of the compound Dixyrazine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.
  • Tentative Applications

    A 1961 reference in the "Cumulated Index Medicus" mentions Dixyrazine in the context of "tentative application in psychiatry" but lacks details on specific uses or trials [].

  • Anxiety Studies

  • Comparison with other drugs

    A 1976 publication in the "British Journal of Psychiatry" mentions a study comparing Dixyrazine with other medications, but the specific focus of the comparison remains unclear.

Dixyrazine is a chemical compound belonging to the phenothiazine class, primarily recognized for its use as an antipsychotic agent. Its chemical formula is C24H33N3O2SC_{24}H_{33}N_{3}O_{2}S, with a molar mass of approximately 427.60 g/mol . The compound is characterized by its complex structure, which includes a sulfur atom and multiple nitrogen atoms, contributing to its pharmacological properties. Dixyrazine is often employed in the treatment of various psychiatric disorders, particularly schizophrenia and other conditions involving psychosis.

That are essential for understanding its stability and reactivity:

  • Oxidation: Under specific conditions, dixyrazine can be oxidized, leading to the formation of various oxidative products. This reaction can affect its pharmacological activity and stability.
  • Hydrolysis: The compound may also undergo hydrolysis in the presence of water, which can impact its bioavailability and efficacy in therapeutic applications.
  • Substitution Reactions: Dixyrazine can participate in substitution reactions typical of phenothiazine derivatives, allowing for modifications that may enhance its therapeutic profile or reduce side effects.

Dixyrazine exhibits significant biological activity primarily through its antagonistic effects on dopamine receptors in the central nervous system. This action helps mitigate symptoms associated with psychotic disorders. Additionally, it has been shown to have sedative properties, which can be beneficial in managing agitation and anxiety in patients with severe mental illnesses . The compound is also noted for its potential to cause extrapyramidal side effects, although these are often reversible with appropriate treatment .

The synthesis of dixyrazine typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as 2-chloroethylamine and various aromatic compounds are reacted under basic conditions to form the core phenothiazine structure.
  • Methylation: Subsequent methylation steps are performed to introduce methyl groups at specific positions on the phenothiazine ring, enhancing pharmacological activity.
  • Final Modifications: Additional functional groups may be introduced through acylation or alkylation processes to yield the final product .

Dixyrazine interacts with several other medications, which can influence its effectiveness and safety profile:

  • Central Nervous System Depressants: The compound may enhance the effects of other CNS depressants such as methotrimeprazine and methoxyflurane, increasing the risk of sedation and respiratory depression .
  • Anticholinergic Agents: Co-administration with anticholinergic drugs can help mitigate extrapyramidal side effects associated with dixyrazine use .
  • Metabolic Interactions: Studies indicate that dixyrazine may alter the metabolism of other drugs through cytochrome P450 enzyme interactions, necessitating careful monitoring when used in combination therapies .

Dixyrazine shares similarities with several other compounds within the phenothiazine class and beyond. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
ChlorpromazineHighAntipsychoticFirst antipsychotic drug introduced
FluphenazineHighAntipsychoticLong-acting formulation available
ThioridazineModerateAntipsychoticNotable for cardiac side effects
ProchlorperazineHighAntiemetic/AntipsychoticUsed primarily for nausea and vomiting

Dixyrazine's uniqueness lies in its specific receptor binding profile and side effect profile compared to these similar compounds. While many phenothiazines share a common mechanism of action, individual variations in receptor affinity and metabolic pathways contribute to differences in efficacy and tolerability among patients.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

427.22934848 Da

Monoisotopic Mass

427.22934848 Da

Heavy Atom Count

30

UNII

7H368W3AYC

Other CAS

2470-73-7

Wikipedia

Dixyrazine

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

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